molecular formula C15H14ClN3O4S B2366472 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-57-1

2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2366472
CAS No.: 896302-57-1
M. Wt: 367.8
InChI Key: NSJRDKSRCPKNHZ-UHFFFAOYSA-N
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Description

2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a benzamido group substituted with chlorine and nitro groups, attached to a thiophene ring with additional methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps:

    Nitration and Chlorination: The starting material, 2-nitrobenzoic acid, undergoes nitration and chlorination to introduce the nitro and chloro groups.

    Amidation: The chlorinated nitrobenzoic acid is then reacted with an amine to form the benzamido group.

    Thiophene Ring Formation: The benzamido compound is further reacted with thiophene derivatives under specific conditions to form the thiophene ring with methyl substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially altering its electronic properties.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-(5-amino-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its specific functional groups.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding interactions, while the thiophene ring might influence the compound’s electronic properties and stability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoic acid: Shares the chloro and nitro substitutions on the benzene ring.

    2-chloro-5-nitrobenzamide: Similar structure but lacks the thiophene ring and additional methyl groups.

Uniqueness

2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-7-8(2)24-15(12(7)14(21)17-3)18-13(20)10-6-9(16)4-5-11(10)19(22)23/h4-6H,1-3H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJRDKSRCPKNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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